molecular formula C21H17N3O4 B15015779 2-nitro-4-[(E)-(2-phenylhydrazinylidene)methyl]phenyl 3-methylbenzoate

2-nitro-4-[(E)-(2-phenylhydrazinylidene)methyl]phenyl 3-methylbenzoate

Cat. No.: B15015779
M. Wt: 375.4 g/mol
InChI Key: NWJGHGFUVNOIBW-HYARGMPZSA-N
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Description

2-NITRO-4-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL 3-METHYLBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitro group, a phenylhydrazone moiety, and a methylbenzoate ester, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 2-NITRO-4-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL 3-METHYLBENZOATE typically involves multi-step reactions. The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the phenylhydrazone moiety through a condensation reaction with phenylhydrazine. Finally, the esterification of the resulting compound with 3-methylbenzoic acid yields the target compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, catalysts, and purification steps .

Chemical Reactions Analysis

2-NITRO-4-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL 3-METHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The phenylhydrazone moiety can be reduced to form corresponding hydrazine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the nitro group. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-NITRO-4-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL 3-METHYLBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro group and phenylhydrazone moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar compounds include other nitro-substituted aromatic esters and phenylhydrazone derivatives. Compared to these compounds, 2-NITRO-4-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL 3-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds are (E)-1-((2-Phenyl-3H-inden-1-yl)methylene)-4-substitutedthiosemicarbazides and various indole derivatives .

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

[2-nitro-4-[(E)-(phenylhydrazinylidene)methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C21H17N3O4/c1-15-6-5-7-17(12-15)21(25)28-20-11-10-16(13-19(20)24(26)27)14-22-23-18-8-3-2-4-9-18/h2-14,23H,1H3/b22-14+

InChI Key

NWJGHGFUVNOIBW-HYARGMPZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NNC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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